For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PROTAC Hemagglutinin Degrader-1 (Compound V3)
This guide provides a comprehensive technical overview of PROTAC Hemagglutinin Degrader-1, also identified as Compound V3. This novel proteolysis-targeting chimera (PROTAC) has demonstrated potent and broad-spectrum anti-influenza A virus activity by targeting the viral surface glycoprotein hemagglutinin (HA) for degradation.
Core Concept: Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[1] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This "event-driven" mechanism offers a catalytic mode of action, distinguishing it from traditional "occupancy-driven" inhibitors.[3]
PROTAC Hemagglutinin Degrader-1 is a first-in-class molecule designed to specifically degrade influenza hemagglutinin.[4] It utilizes oleanolic acid (OA), a natural pentacyclic triterpenoid, as the HA-binding ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce HA degradation.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for PROTAC Hemagglutinin Degrader-1 (V3) and related compounds as reported in the primary literature.[3][4]
Table 1: In Vitro Biological Activity of Oleanolic Acid-Based PROTACs
| Compound | E3 Ligase Ligand | Linker Type | DC50 (μM)¹ | Antiviral Activity (EC50, μM)² | Cytotoxicity (CC50, μM)³ |
| V3 | VHL | PEG-based | 1.44 | Potent | >100 |
| V1 | VHL | PEG-based | >10 | Moderate | >100 |
| V2 | VHL | PEG-based | >10 | Moderate | >100 |
| V4 | VHL | Alkyl | >10 | Moderate | >100 |
| V5 | VHL | Alkyl | >10 | Moderate | >100 |
| V6 | VHL | Alkyl | >10 | Moderate | >100 |
| C1 | CRBN | PEG-based | >10 | Low | >100 |
| C2 | CRBN | PEG-based | >10 | Low | >100 |
| C3 | CRBN | PEG-based | >10 | Low | >100 |
¹Median Degradation Concentration against A/WSN/33 (H1N1) virus protein.[5] ²Qualitative summary of antiviral efficacy. ³Median Cytotoxic Concentration in Madin-Darby Canine Kidney (MDCK) cells.
Table 2: Biophysical and Pharmacokinetic Properties of Compound V3
| Parameter | Value |
| Binding Affinity (Kd) to HA | 3.18 μM |
| Half-life (T1/2) in MDCK cells | 2.87 h |
| Oral Bioavailability (Mouse) | ~6.8% [6] |
Mechanism of Action
PROTAC Hemagglutinin Degrader-1 (V3) effectuates the degradation of influenza HA through the ubiquitin-proteasome pathway. The oleanolic acid moiety of V3 binds to the HA protein on the virus, while the VHL ligand portion recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (HA-V3-VHL), leading to the polyubiquitination of HA. The ubiquitinated HA is then recognized and degraded by the host cell's 26S proteasome.[2][3] This process is confirmed to be dependent on the proteasome, as treatment with a proteasome inhibitor rescues HA from degradation.[3] Furthermore, the degradation is dependent on the VHL ligase, as demonstrated in VHL knockout cells.[3]
Caption: Mechanism of PROTAC Hemagglutinin Degrader-1 (V3).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Western Blot for HA Degradation
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Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells are cultured to ~80% confluency and then infected with influenza A/WSN/33 (H1N1) virus at a specified multiplicity of infection (MOI).
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Compound Treatment: After a period of viral adsorption, the viral inoculum is removed, and the cells are treated with varying concentrations of PROTAC V3 or control compounds (e.g., DMSO, oleanolic acid alone).
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Cell Lysis: At designated time points post-infection, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
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Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
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SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for influenza HA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a housekeeping protein (e.g., GAPDH) used for normalization.
Caption: Workflow for Western Blot Analysis of HA Degradation.
2. Surface Plasmon Resonance (SPR) for Binding Affinity
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Immobilization: Recombinant HA protein is immobilized on a sensor chip surface.
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Binding Analysis: A series of concentrations of PROTAC V3 are flowed over the chip surface.
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Data Acquisition: The association and dissociation of V3 to the immobilized HA are monitored in real-time by detecting changes in the refractive index at the chip surface.
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Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
3. In Vivo Efficacy in a Mouse Model
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Animal Model: Female BALB/c mice are used.
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Infection: Mice are intranasally infected with a lethal dose of influenza A virus.
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Treatment: PROTAC V3 is administered intravenously at specified doses (e.g., 0-20 mg/kg) daily for a set number of days (e.g., 5 days) post-infection.[6] A control group receives a vehicle solution.
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Monitoring: The mice are monitored daily for weight loss and survival for a period of approximately 14 days.
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Viral Titer and Lung Injury Assessment: On a specific day post-infection, a subset of mice from each group is euthanized. The lungs are harvested to determine viral titers (e.g., by plaque assay or qPCR) and to assess lung inflammation and injury through histological analysis.
Caption: Workflow for In Vivo Efficacy Study in Mice.
Conclusion and Future Perspectives
PROTAC Hemagglutinin Degrader-1 (V3) represents a significant advancement in the development of novel antiviral therapeutics. By leveraging the PROTAC technology to induce the degradation of the essential viral protein hemagglutinin, it provides a powerful proof-of-concept for this approach in combating influenza and potentially other viral infections.[4] The ability to catalytically eliminate viral proteins offers a promising strategy to overcome the limitations of traditional inhibitors, including the potential for drug resistance.[3] Further optimization of the pharmacokinetic properties, particularly oral bioavailability, will be crucial for the clinical translation of this promising class of antiviral agents.
